

solubility of 1-Methyl-3-p-tolyltriazene in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-3-p-tolyltriazene

Cat. No.: B7823435

[Get Quote](#)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-Methyl-3-p-tolyltriazene** (CAS No. 21124-13-0), a versatile reagent in organic synthesis, notably used for the methylation of carboxylic acids[1][2]. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's solubility profile, a theoretical framework for predicting its behavior in various organic solvents, and a robust experimental protocol for quantitative determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction to 1-Methyl-3-p-tolyltriazene

1-Methyl-3-p-tolyltriazene is an acyclic triazene compound featuring a diazoamino functional group ($-N=N-N-$) linking a methyl group and a p-tolyl group[3][4]. Its utility in organic chemistry is significant, primarily as a mild and effective methylating agent for acidic compounds, proceeding via the evolution of nitrogen gas and the formation of N-methyltoluidine[5][6]. Understanding its solubility is paramount for its practical application, as this property governs the choice of reaction media, extraction solvents, and recrystallization systems for purification.

Key Physicochemical Properties:

- Molecular Formula: $C_8H_{11}N_3$ [\[7\]](#)
- Molecular Weight: 149.19 g/mol [\[7\]](#)
- Appearance: Light orange to yellow crystalline powder[\[8\]](#)[\[9\]](#)
- Melting Point: 75-80 °C[\[1\]](#)[\[8\]](#)
- LogP (octanol-water partition coefficient): 2.40[\[7\]](#)

The molecule's structure, combining a non-polar aromatic ring (p-tolyl) and a moderately polar triazene linkage, suggests a nuanced solubility profile, favoring solvents of low to intermediate polarity. The LogP value of 2.40 quantitatively supports this, indicating a preference for lipophilic environments over aqueous media[\[7\]](#).

Theoretical Framework and Qualitative Solubility Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of **1-Methyl-3-p-tolyltriazene** allows for specific intermolecular interactions that dictate its affinity for different solvent classes.

- **Van der Waals Forces:** The p-tolyl group provides a significant non-polar surface area, enabling strong van der Waals interactions with non-polar solvents like alkanes (e.g., hexane) and aromatic solvents (e.g., toluene).
- **Dipole-Dipole Interactions:** The triazene functional group ($R-N=N-NH-R'$) possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents such as ethers, ketones, and esters.
- **Hydrogen Bonding:** The molecule has one hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the nitrogen atoms)[\[7\]](#). This suggests that while it may not be highly soluble in protic solvents like water or methanol (due to the dominant non-polar moiety), it can engage in hydrogen bonding, enhancing its solubility in solvents like ethanol or isopropanol compared to purely non-polar solvents.

Based on this analysis and available literature, a qualitative summary of known solubility can be established. The compound is explicitly noted as being "soluble in Ether"[8] and is frequently purified by recrystallization from hexane, often after being dissolved in a minimal amount of ether[5][6]. This indicates high solubility in diethyl ether and moderate to low solubility in hexane at room temperature, with solubility in hexane increasing upon heating.

Predicted Solubility in Common Organic Solvents

The following table synthesizes these principles to predict the solubility of **1-Methyl-3-p-tolyltriazene** across a spectrum of common laboratory solvents.

Solvent Class	Example Solvent	Dominant Intermolecular Force with Solute	Predicted Solubility	Rationale
Non-Polar Aromatic	Toluene	Van der Waals, π -stacking	High	The similar aromatic nature of the solvent and the p-tolyl group promotes strong affinity.
Non-Polar Aliphatic	Hexane	Van der Waals	Low to Medium	Favorable non-polar interactions, but less effective than aromatic solvents. Used for recrystallization[5][6].
Polar Aprotic (Ethers)	Diethyl Ether, THF	Dipole-Dipole, Van der Waals	High	Balances non-polar interactions with dipole interactions at the triazene group. Documented as a good solvent[5][6][8].
Polar Aprotic (Esters)	Ethyl Acetate	Dipole-Dipole, Van der Waals	High	Similar polarity to ethers, expected to be an effective solvent.
Polar Aprotic (Ketones)	Acetone	Dipole-Dipole	Medium to High	The strong dipole of the ketone may effectively

solvate the triazene group.

Polar Aprotic
(Halogenated)

Dichloromethane

Dipole-Dipole

High

An excellent general-purpose solvent for moderately polar organic compounds.

Polar Protic
(Alcohols)

Ethanol,
Methanol

Hydrogen
Bonding, Dipole-
Dipole

Medium

The alkyl chain interacts with the tolyl group, while the hydroxyl group can interact with the triazene moiety.

Polar Protic
(Water)

Water

Hydrogen
Bonding

Very Low

The large, non-polar p-tolyl group dominates, making the molecule hydrophobic despite H-bond capabilities.

Highly Polar
Aprotic

DMF, DMSO

Dipole-Dipole

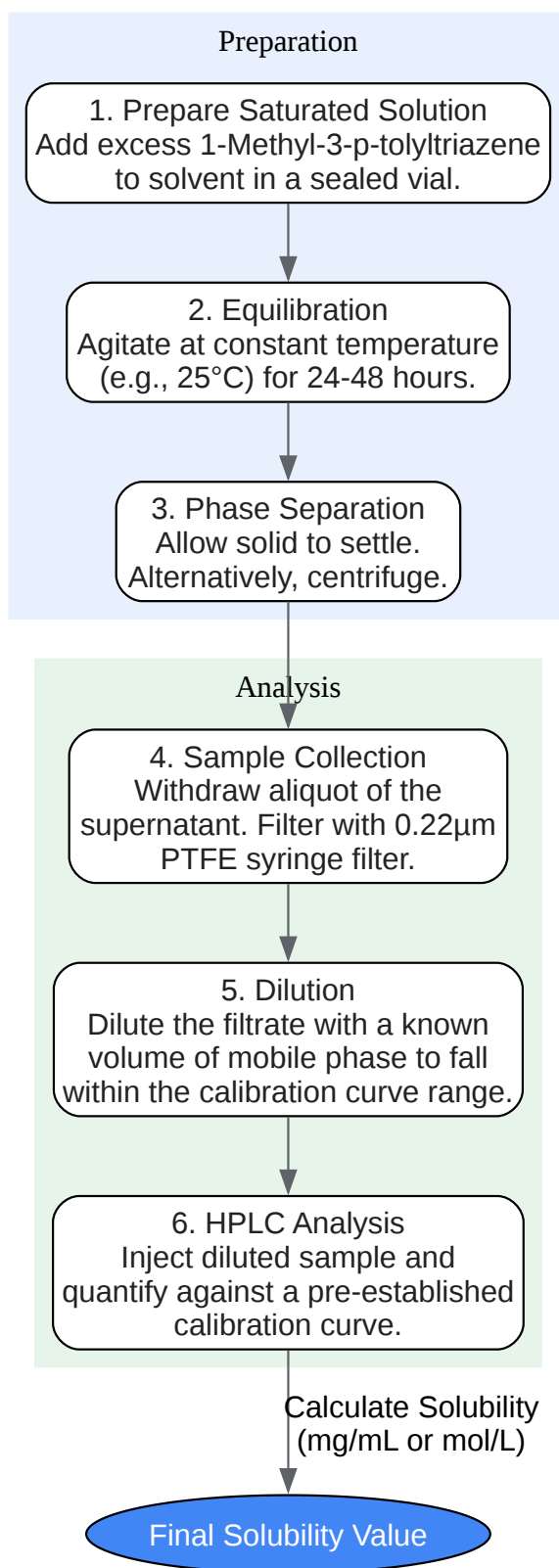
Medium

High polarity may effectively solvate the triazene group, but could be less compatible with the non-polar moiety.

Quantitative Determination of Solubility: An Experimental Protocol

To move beyond qualitative prediction, quantitative measurement is essential. The isothermal equilibrium method is a reliable and widely adopted technique for determining the solubility of a solid compound in a solvent[10]. This protocol outlines a validated workflow using High-Performance Liquid Chromatography (HPLC) for concentration analysis.

Workflow for Isothermal Equilibrium Solubility Determination



[Click to download full resolution via product page](#)

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

1. Materials and Equipment:

- **1-Methyl-3-p-tolyltriazene** ($\geq 98\%$ purity)[[7](#)]
- Selected organic solvents (HPLC grade)
- Analytical balance
- Scintillation vials with PTFE-lined caps
- Constant temperature shaker/incubator
- Centrifuge (optional)
- Volumetric flasks and pipettes
- Syringes and 0.22 μm PTFE syringe filters
- HPLC system with a UV detector (detection at ~ 220 nm is suitable for many triazines)[[11](#)] and a C18 column.

2. Preparation of Calibration Curve:

- Accurately prepare a stock solution of **1-Methyl-3-p-tolyltriazene** in a suitable solvent (e.g., acetonitrile).
- Perform serial dilutions to create a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).
- Inject each standard into the HPLC and record the peak area.
- Plot peak area versus concentration and perform a linear regression to obtain the calibration curve equation ($y = mx + c$).

3. Solubility Measurement:

- Add an excess amount of solid **1-Methyl-3-p-tolyltriazene** to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means undissolved solid should be clearly visible.
- Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).
- Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.
- After equilibration, let the vials stand in the temperature bath for 2-4 hours to allow the excess solid to settle. Centrifugation can be used to expedite this step.
- Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 μm syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.
- Accurately dilute a known volume of the filtrate with mobile phase to a concentration that falls within the linear range of the calibration curve.
- Inject the diluted sample into the HPLC and determine its concentration from the peak area using the calibration curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at the specified temperature.

4. Trustworthiness and Self-Validation:

- **Equilibrium Confirmation:** Analyze samples at different time points (e.g., 24, 36, and 48 hours). The solubility value should remain constant once equilibrium is reached.
- **Solid State Analysis:** After the experiment, the remaining solid can be analyzed (e.g., by melting point or spectroscopy) to ensure it has not undergone degradation or polymorphic transformation in the solvent.

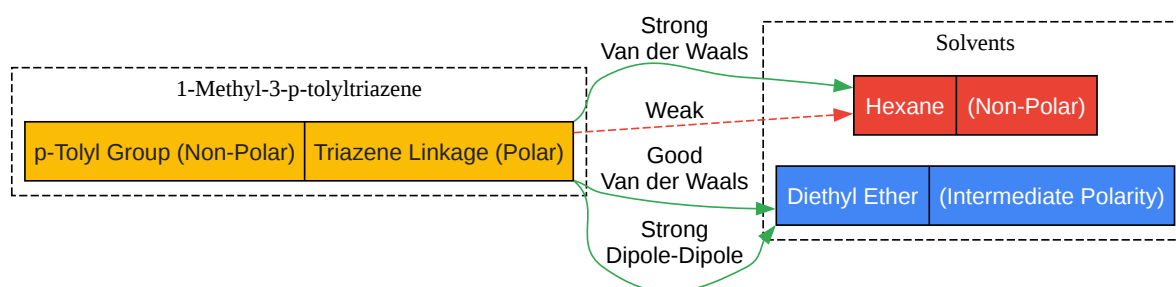
- Reproducibility: Perform each measurement in triplicate to ensure the precision of the results.

Factors Influencing Solubility and Practical Implications

Understanding the factors that modulate the solubility of **1-Methyl-3-p-tolyltriazene** is crucial for its effective use.

Molecular Interactions and Solvent Choice

The interplay of forces between the solute and solvent is the primary determinant of solubility.



[Click to download full resolution via product page](#)

Caption: Solute-solvent interactions for **1-Methyl-3-p-tolyltriazene**.

As the diagram illustrates, a solvent like diethyl ether is effective because it can favorably interact with both the non-polar (tolyl group) and polar (triazene linkage) regions of the molecule. In contrast, hexane interacts strongly only with the non-polar part, leading to lower overall solubility.

Temperature Effects

For most solid-liquid systems, solubility is an endothermic process, meaning it increases with temperature. This principle is exploited during recrystallization. **1-Methyl-3-p-tolyltriazene** is

dissolved in a minimal amount of a hot solvent (or solvent mixture like ether/hexane) in which it has high solubility, and then cooled. As the temperature drops, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.

Practical Implications in Synthesis

- **Reaction Medium:** For reactions involving **1-Methyl-3-p-tolyltriazene**, solvents like THF, diethyl ether, or dichloromethane are excellent choices as they will fully dissolve the reagent, ensuring a homogeneous reaction mixture and facilitating optimal reaction kinetics.
- **Work-up and Extraction:** The compound's low water solubility and high solubility in solvents like diethyl ether and ethyl acetate make it straightforward to extract from aqueous layers during a reaction work-up.
- **Purification:** The moderate solubility in hot hexane versus low solubility in cold hexane makes it an ideal solvent for purification by recrystallization[5][6].

Conclusion

1-Methyl-3-p-tolyltriazene exhibits a solubility profile characteristic of a moderately polar organic compound, with a strong preference for polar aprotic solvents like ethers and halogenated alkanes, and limited solubility in highly polar (water) or purely non-polar (alkanes) media. This guide has provided a theoretical basis for understanding these characteristics, a detailed experimental protocol for their quantitative determination, and an analysis of the practical implications for laboratory work. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to improved efficiency, yield, and purity in their synthetic endeavors.

References

- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. *Analytical Chemistry*, 73(4), 740-745. [Link]
- Yaghoubi, M., & Baxter, R. D. (2019). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. *The Journal of Organic Chemistry*, 84(15), 9645-9653. [Link]
- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Semantic Scholar.

- Huang, Y., et al. (2025). Solubility of triazine reactive disperse dyes in supercritical CO₂: Experiments and modeling. ResearchGate.
- Li, Q., et al. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K.
- de Oliveira, C. B. A., et al. (2020). Assessment of the biological potential of diaryltriazene-derived triazene compounds. Scientific Reports, 10(1), 1-13. [Link]
- Sullivan, E. A., et al. (2013). Oil-soluble triazine sulfide scavenger.
- White, E. H., & Scherrer, H. (1961). Triazene, 1-methyl-3-p-tolyl. Organic Syntheses, 41, 97. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals: **1-Methyl-3-p-tolyltriazene**.
- Kolar, G. F. (1974). Synthesis of Biologically Active Triazenes from Isolable Diazonium Salts. ResearchGate.
- Solubility of Things. (n.d.). 2-Methylthio-1,3,5-triazine.
- GlpBio. (n.d.). 1-Methyl-3-(p-tolyl)triaz-1-ene.
- Wikipedia. (n.d.). Triazine.
- Wikipedia. (n.d.). Triazenes.
- Sharma, P., & Kumar, V. (2013). Triazenes and triazines. In Heterocyclic Scaffolds II (pp. 115-153). Springer, Berlin, Heidelberg. [Link]
- Liu, Y., et al. (2023). Synthesis and reactivity of aryl triazenes. ResearchGate.
- Frontier, A. (n.d.). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
- Majer, J., & Volešná, B. (1980). **1-Methyl-3-p-Tolyltriazene** and its Use in the Esterification of Acids. ResearchGate.
- Acedo-Valenzuela, M. I., et al. (2003). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. LCGC North America, 21(11). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-甲基-1-(对甲苯基)三氮烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]
- 3. Assessment of the biological potential of diaryltriazene-derived triazene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazenes and triazines, Triazenes [ebrary.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chemscene.com [chemscene.com]
- 8. 1-METHYL-3-P-TOLYLTRIAZENE CAS#: 21124-13-0 [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [solubility of 1-Methyl-3-p-tolyltriazene in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823435#solubility-of-1-methyl-3-p-tolyltriazene-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com